2,6-Cresotic acid, 3-ethyl-, also known as 3-ethyl-2-hydroxy-6-methylbenzoic acid, is an aromatic carboxylic acid with significant applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by its hydroxyl and carboxylic functional groups, which contribute to its chemical reactivity and biological activity. It is classified under the category of cresotic acids, which are derivatives of cresols.
The compound is derived from the carboxylation of cresols, specifically through a regioselective reaction involving sodium ethyl carbonate. It belongs to the family of hydroxybenzoic acids, which are important in organic chemistry due to their role as intermediates in the synthesis of various biologically active compounds. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-ethyl-2-hydroxy-6-methylbenzoic acid, with a CAS number of 20717-15-1.
The synthesis of 2,6-cresotic acid can be achieved through the carboxylation of cresols. The method involves the following key steps:
This method has been noted for its simplicity and efficiency, making it suitable for industrial applications .
The reaction proceeds regioselectively, producing various cresotic acids depending on the specific cresol used (ortho, meta, or para). The synthesis pathway ensures that the resultant product retains the necessary functional groups for further chemical transformations.
2,6-Cresotic acid can participate in various chemical reactions typical for carboxylic acids and phenolic compounds:
These reactions are facilitated by the presence of functional groups such as hydroxyl (-OH) and carboxylic (-COOH), which enhance reactivity under acidic or basic conditions.
The mechanism of action for 2,6-cresotic acid primarily revolves around its ability to interact with biological systems due to its hydroxyl group, which can form hydrogen bonds with biological macromolecules like proteins and nucleic acids. This interaction can lead to modulation of enzymatic activity or influence metabolic pathways.
Research indicates that similar compounds exhibit anti-inflammatory properties, suggesting potential therapeutic uses in treating skin conditions such as psoriasis .
These properties make it suitable for various applications in organic synthesis and pharmaceuticals.
2,6-Cresotic acid has several scientific uses:
6-Methylsalicylic acid (6-MSA) decarboxylase is a pivotal enzyme in Penicillium species, catalyzing the conversion of 6-MSA to 3-methylphenol (m-cresol). This enzyme serves as a metabolic branch point, channeling 6-MSA—a polyketide precursor—toward diverse secondary metabolites. In Penicillium crustosum, 6-MSA decarboxylase activity is genetically linked to clusters responsible for mycotoxin biosynthesis, such as patulin and terreic acid [8]. The enzyme’s expression is upregulated during the stationary phase of fungal growth, coinciding with the accumulation of alkylphenol derivatives. Genomic analyses reveal that 6-MSA decarboxylase (e.g., PatG) shares evolutionary ancestry with bacterial aromatic acid decarboxylases, acquired via horizontal gene transfer. This adaptation positions Penicillium species as efficient producers of alkylphenols, including 3-ethylphenol and 3-propylphenol, through substrate promiscuity [8] [10].
Table 1: Fungal Species and Associated Decarboxylase Enzymes
Species | Enzyme | Primary Product | Genomic Cluster |
---|---|---|---|
Penicillium crustosum | PatG | 3-Methylphenol | Patulin biosynthesis |
Penicillium digitatum | 6-MSA decarboxylase | Terrestric acid | Terrein biosynthesis |
Penicillium griseofulvum | MSAD | m-Cresol | Patulin pathway |
The decarboxylation of 2,6-cresotic acid derivatives (e.g., 6-ethylsalicylic acid) proceeds via a concerted mechanism involving a cyclic transition state. 6-MSA decarboxylases exhibit substrate promiscuity, accepting alkylated analogs like 6-ethylsalicylic acid (6-ESA) and 6-propylsalicylic acid (6-PSA), albeit with reduced catalytic efficiency. In vitro studies show that 6-MSA decarboxylase from Penicillium patulum converts 6-ESA to 3-ethylphenol at ~13% of the rate observed for 6-MSA, while 6-PSA conversion occurs at ~9% [7] [9]. The catalytic mechanism involves:
Table 2: Substrate Conversion Efficiencies of 6-MSA Decarboxylase
Substrate | Relative Conversion Rate (%) | Product |
---|---|---|
6-Methylsalicylic acid | 100 (Reference) | 3-Methylphenol |
6-Ethylsalicylic acid | 13 | 3-Ethylphenol |
6-Propylsalicylic acid | 9 | 3-Propylphenol |
Fermentation parameters critically influence 3-ethylphenol titers in microbial systems. Key optimized conditions include:
Table 3: Fermentation Parameters for 3-Ethylphenol Production
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Carbon Source | Glucose (20 g/L) + Propionate (10 mM) | ↑ 58% 6-ESA synthesis |
Dissolved Oxygen | 10–15% | Stabilizes PKS activity |
pH | 6.5 | Prevents acid denaturation |
Temperature | 30°C | Maximizes enzyme kinetics |
Bioreactor Operation | Fed-batch with propionate feeding | Achieves 12.5 mg/L titer |
Engineering microbial chassis for 3-ethylphenol biosynthesis involves multi-level genetic interventions:1. Precursor Engineering:- Expression of Salmonella enterica propionyl-CoA synthetase (prpE) increases propionyl-CoA supply from exogenous propionate [7].- Deletion of methylcitrate synthase (CIT2, CIT3) blocks propionyl-CoA degradation, elevating cytosolic pools 3.2-fold [7].2. Enzyme Engineering:- Fusion of phosphopantetheinyl transferase (npgA) to 6-MSA synthase (MSAS) activates the polyketide synthase, enhancing catalytic turnover [7].- CRISPR-dCas9-mediated upregulation of acetyl-CoA carboxylase (ACC1) increases malonyl-CoA extender unit availability [7].3. Pathway Compartmentalization:- Targeting MSAS and PatG to peroxisomes leverages high CoA ester concentrations, reducing metabolic crosstalk [7].In S. cerevisiae, these strategies enabled de novo 3-ethylphenol production via the "reverse β-oxidation" pathway, yielding 2.6 mg/L of 3-propylphenol from butyryl-CoA [7]. The use of synthetic promoters (e.g., pTEF1) fine-tunes expression timing to align with precursor availability during fermentation.
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